molecular formula C13H18ClNO B190167 3-chloro-N,N-dipropylbenzamide CAS No. 17271-10-2

3-chloro-N,N-dipropylbenzamide

Cat. No.: B190167
CAS No.: 17271-10-2
M. Wt: 239.74 g/mol
InChI Key: MRHRRTXQAOTSRF-UHFFFAOYSA-N
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Description

3-chloro-N,N-dipropylbenzamide is a chemical compound with the molecular formula C₁₃H₁₈ClNO. It is known for its applications in various fields, including medical and industrial uses. This compound is characterized by the presence of a benzamide group substituted with a chlorine atom and two propyl groups on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-dipropylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoic acid.

    Amidation Reaction: The 3-chlorobenzoic acid is reacted with N,N-dipropylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-dipropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

Major Products

    Substitution: Substituted benzamides with different functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

Scientific Research Applications

3-chloro-N,N-dipropylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It has been investigated for its analgesic properties and potential use in pain management.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N,N-dipropylbenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, its analgesic properties may be attributed to its ability to inhibit certain pain receptors or pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N,N-diisopropylbenzamide
  • 4-chloro-N,N-dipropylbenzamide
  • 3-chloro-N,N-dimethylbenzamide

Uniqueness

3-chloro-N,N-dipropylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of two propyl groups on the nitrogen atom. This structural arrangement imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-chloro-N,N-dipropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHRRTXQAOTSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349950
Record name 3-chloro-N,N-dipropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5552-80-7
Record name 3-chloro-N,N-dipropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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